Octahydrocyclopenta[b]morpholine is a bicyclic organic compound that belongs to the morpholine family, characterized by the presence of a cyclopentane ring fused to a morpholine ring. This compound is notable for its unique structural features and potential applications in medicinal chemistry, particularly in the development of therapeutic agents targeting various biological pathways.
The compound can be synthesized from various precursors, including optically pure glycidol and N-nosyl aminoacetaldehyde. The synthesis typically involves a series of reactions that include nucleophilic ring-opening and subsequent cyclization processes.
Octahydrocyclopenta[b]morpholine is classified as a heterocyclic compound due to the presence of nitrogen in its ring structure. It is specifically categorized under morpholines, which are cyclic amines with significant biological activity and utility in drug development.
The synthesis of octahydrocyclopenta[b]morpholine generally involves several key steps:
The reaction conditions typically require careful control of temperature and solvent systems to optimize yield and purity. Industrial methods may adapt these laboratory techniques for scale-up, focusing on cost-effectiveness and efficiency in production.
The molecular structure of octahydrocyclopenta[b]morpholine consists of a morpholine ring fused with a cyclopentane moiety. This unique bicyclic configuration imparts distinct physical and chemical properties.
Octahydrocyclopenta[b]morpholine can undergo various chemical reactions:
The specific conditions for these reactions vary:
The mechanism of action for octahydrocyclopenta[b]morpholine primarily relates to its interactions with biological molecules, particularly RNA targets. Morpholines are known to modulate gene expression through selective binding, which is crucial for developing oligonucleotide therapies aimed at treating genetic disorders .
Research indicates that morpholines influence biochemical pathways associated with gene regulation, providing insights into their therapeutic potential.
Octahydrocyclopenta[b]morpholine has several applications across different fields:
The synthesis of octahydrocyclopenta[b]morpholine emerged during the late 20th and early 21st centuries as part of broader efforts to explore strained heterocyclic systems. This bicyclic framework combines the saturated cyclopentane ring with a morpholine heterocycle, creating a structurally complex scaffold with defined stereochemical features. Early synthetic routes focused on cyclization strategies involving aliphatic amines and alcohols under acidic or basic conditions to form the characteristic fused ring system. These reactions typically required elevated temperatures (50–100°C) and acidic catalysts like p-toluenesulfonic acid to facilitate ring closure, followed by purification via recrystallization or chromatography to isolate stereoisomers [3] [6].
Structural characterization revealed significant complexity due to the presence of multiple stereogenic centers, particularly at the 4a and 7a ring fusion positions. X-ray crystallographic studies confirmed several distinct configurations, including the (4aS,7aR), (4aR,7aR), and cis,rel-(4aR,7aS) isomers. These stereochemical differences profoundly influenced the molecule's three-dimensional shape and physicochemical properties. Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry were essential for confirming molecular identity and purity, while chiral High-Performance Liquid Chromatography (HPLC) enabled the resolution of enantiomers [3] [6] . The bicyclic structure imposed notable geometric strain around the nitrogen atom, shortening N–C bonds and elongating C=O bonds compared to typical morpholine derivatives—a feature later recognized for its potential in amide bond activation [5].
Table 1: Key Stereoisomers of Octahydrocyclopenta[b]morpholine
Stereochemical Configuration | CAS Registry Number | InChI Key | Notable Structural Features |
---|---|---|---|
(4aS,7aR) | 1147181-72-3 | FVHPPCBSLJVBQR-NKWVEPMBSA-N | Trans ring fusion with opposite configurations at stereocenters |
(4aR,7aR) | 1616435-00-7 | FVHPPCBSLJVBQR-RNFRBKRXSA-N | Cis fusion with both R-configured stereocenters |
cis,rel-(4aR,7aS) (hydrochloride) | 1807941-05-4 | Not provided | Relative stereochemistry with cis fusion |
Octahydrocyclopenta[b]morpholine represents a significant expansion of morpholine-based chemical space, bridging traditional heterocyclic chemistry with structurally constrained frameworks. Its fused bicyclic architecture occupies a distinct region in principal component analysis (PCA) maps of heterocyclic diversity, contributing to three-dimensional complexity rarely found in conventional morpholine libraries [3]. This structural novelty made it valuable for probing structure-activity relationships (SAR) in medicinal chemistry, particularly in neurotransmitter receptor targeting where the stereochemistry-defined conformation influenced binding affinity [6].
Chemical derivatization further amplified its utility in compound libraries. Key derivatives included:
These derivatives exemplified how the core scaffold could be strategically functionalized to explore diverse pharmacological endpoints while maintaining stereochemical integrity. The compound’s integration into targeted libraries addressed historical limitations in heterocyclic chemistry, where excessive planarity had reduced success rates in phenotypic screening [3] [6].
Table 2: Representative Derivatives of the Core Scaffold
Derivative Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Functionalization |
---|---|---|---|---|
Octahydrocyclopenta[b]morpholine-4-carboximidamide hydrochloride | 1909319-60-3 | C₈H₁₆ClN₃O | 205.68 | Carboximidamide at N4 |
Methyl octahydrocyclopenta[b]morpholine-6-carboxylate | 1891125-86-2 | C₉H₁₅NO₃ | 185.22 | Ester group at C6 |
Specialty chemical suppliers recognized the potential of octahydrocyclopenta[b]morpholine as a privileged scaffold for early-stage drug discovery. Sigma-Aldrich (now MilliporeSigma) incorporated it into their AldrichCPR collection, explicitly marketing it to "early discovery researchers" as part of a curated set of unique chemicals [1]. This integration came with significant caveats: No analytical data was routinely collected for these compounds, and buyers explicitly assumed responsibility for confirming identity and purity. Sales were final under stringent "as-is" terms that disclaimed all warranties—reflecting both the compound’s specialized nature and the high-risk, high-reward ethos of exploratory chemistry [1] [2].
Suppliers like EvitaChem further expanded accessibility by offering stereochemically defined versions (e.g., (4aS,7aR)-isomer) with prices ranging from $45/10mg to $1,719/5g, depending on scale and supplier [6] [7]. This pricing model targeted academic and industrial screening programs seeking novel architectures for hit generation. The compound’s classification as Combustible Solids (Storage Class Code 11) and designation as Water Hazard Class 3 (WGK 3) informed safe handling protocols without restricting distribution [1] . These strategic placements cemented its status as a high-value screening compound for interrogating biological targets where conventional heterocycles had failed, particularly in neurological disorders and enzyme modulation [3] [6].
Table 3: Commercial Sourcing Landscape for Researchers
Supplier | Catalog Number | Stereochemistry | Pricing (USD) | Handling Precautions |
---|---|---|---|---|
Sigma-Aldrich | CDS019575 | Not specified | Not publicly listed | Storage Class Code 11 (Combustible Solids); WGK 3 |
EvitaChem | EVT-3221690 | (4aS,7aR) | $45/10mg, $265/100mg | For research use only; not for human/veterinary use |
TRC Canada | D456513 | cis,rel-(4aR,7aS) hydrochloride | $45/10mg, $265/100mg | 97% purity; hazardous decomposition products possible |
Index of Named Compounds
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1